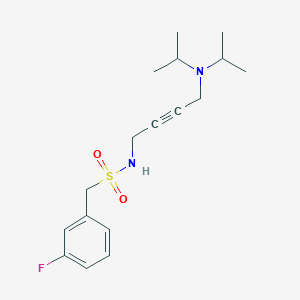

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide

CAS No.: 1396564-46-7

Cat. No.: VC4291508

Molecular Formula: C17H25FN2O2S

Molecular Weight: 340.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396564-46-7 |

|---|---|

| Molecular Formula | C17H25FN2O2S |

| Molecular Weight | 340.46 |

| IUPAC Name | N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-(3-fluorophenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C17H25FN2O2S/c1-14(2)20(15(3)4)11-6-5-10-19-23(21,22)13-16-8-7-9-17(18)12-16/h7-9,12,14-15,19H,10-11,13H2,1-4H3 |

| Standard InChI Key | BYORFGXVDPMKFO-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC#CCNS(=O)(=O)CC1=CC(=CC=C1)F)C(C)C |

Introduction

Synthesis Pathways

The synthesis of this compound would likely involve:

-

Formation of the butynyl intermediate:

-

Reacting a diisopropylamine derivative with a propargyl halide to introduce the butynyl group.

-

-

Attachment of the fluorophenyl group:

-

Using nucleophilic substitution or coupling reactions (e.g., Suzuki coupling) to attach the 3-fluorophenyl moiety.

-

-

Introduction of the sulfonamide group:

-

Reacting methanesulfonyl chloride with an amine precursor under basic conditions.

-

Pharmaceutical Relevance

Sulfonamide derivatives are widely studied for their biological activities, including:

-

Antimicrobial activity: Sulfonamides are known to inhibit bacterial enzymes like dihydropteroate synthase.

-

Anti-inflammatory properties: Fluorinated sulfonamides may interact with enzymes like cyclooxygenase (COX).

-

CNS Activity: The diisopropylamino group suggests potential for crossing the blood-brain barrier, making it relevant for neurological applications.

Research Applications

The compound's unique structure makes it a candidate for:

-

Molecular docking studies: To evaluate binding affinity to biological targets.

-

Structure-activity relationship (SAR) studies: To optimize pharmacological properties.

Analytical Characterization

To confirm the structure and purity, standard analytical techniques would be used:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To identify functional groups and confirm molecular structure. |

| Mass Spectrometry | To determine molecular weight and fragmentation patterns. |

| IR Spectroscopy | To detect characteristic bonds (e.g., C≡C stretch, S=O vibrations). |

| X-ray Crystallography | To determine the 3D structure if crystals are available. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume